
1-(4-Fluoro-2-nitrophenyl)-3-phenyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-フルオロ-2-ニトロフェニル)-3-フェニル-1H-ピラゾールは、ピラゾール類に属する有機化合物です。ピラゾール類は、2つの隣接する窒素原子を含む5員環複素環式化合物です。この特定の化合物は、フルオロ基とニトロ基がフェニル環上に存在し、ピラゾール環にフェニル基が結合していることを特徴としています。
2. 製法
合成経路と反応条件
1-(4-フルオロ-2-ニトロフェニル)-3-フェニル-1H-ピラゾールの合成は、通常、以下の手順を伴います。
ニトロ化: 出発物質である4-フルオロアニリンは、ニトロ化されてフルオロ基に隣接するオルト位にニトロ基が導入され、4-フルオロ-2-ニトロアニリンが得られます。
ジアゾ化とカップリング: 4-フルオロ-2-ニトロアニリンは、次に亜硝酸ナトリウムと塩酸を用いてジアゾ化され、その後、フェニルヒドラジンとカップリングして目的のピラゾール環を形成します。
工業的生産方法
1-(4-フルオロ-2-ニトロフェニル)-3-フェニル-1H-ピラゾールの工業的生産には、高収率と高純度を確保するために、制御された温度と圧力などの最適化された反応条件が用いられることがあります。反応を促進し、効率を高めるために、触媒や溶媒が使用されることもあります。
3. 化学反応解析
反応の種類
1-(4-フルオロ-2-ニトロフェニル)-3-フェニル-1H-ピラゾールは、次のようなさまざまな化学反応を起こす可能性があります。
還元: ニトロ基は、水素ガスやパラジウム炭素 (Pd/C) などの還元剤を用いてアミノ基に還元できます。
置換: フルオロ基は、適切な条件下で、アミンやチオールなどの他の求核剤で置換できます。
一般的な試薬と条件
還元: 水素ガス、パラジウム炭素 (Pd/C)、または他の還元剤。
置換: アミンやチオールなどの求核剤。多くの場合、塩基または触媒の存在下で行われます。
主要な生成物
還元: 1-(4-アミノ-2-ニトロフェニル)-3-フェニル-1H-ピラゾール。
置換: 使用された求核剤に応じて、さまざまな置換誘導体が得られます。
4. 科学研究における用途
化学: より複雑な分子や材料の合成のためのビルディングブロックとして。
生物学: 生化学的アッセイや研究におけるプローブまたはリガンドとして。
医学: 特に特定の生物学的経路を標的とする薬剤の発見と開発における潜在的な用途。
産業: ユニークな特性を持つポリマーやコーティングなどの新素材の開発における用途。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-nitrophenyl)-3-phenyl-1H-pyrazole typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce the nitro group at the ortho position relative to the fluoro group, yielding 4-fluoro-2-nitroaniline.
Diazotization and Coupling: The 4-fluoro-2-nitroaniline is then diazotized using sodium nitrite and hydrochloric acid, followed by coupling with phenylhydrazine to form the desired pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents may also be used to facilitate the reactions and improve efficiency.
化学反応の分析
Types of Reactions
1-(4-Fluoro-2-nitrophenyl)-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C), or other reducing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or catalyst.
Major Products
Reduction: 1-(4-Amino-2-nitrophenyl)-3-phenyl-1H-pyrazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or ligand in biochemical assays and studies.
Medicine: Potential use in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Applications in the development of new materials, such as polymers or coatings, with unique properties.
作用機序
1-(4-フルオロ-2-ニトロフェニル)-3-フェニル-1H-ピラゾールの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に作用し、その活性を調節して細胞経路に影響を与える可能性があります。フルオロ基とニトロ基の存在は、これらの標的に対する結合親和性と特異性に影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
1-(4-クロロ-2-ニトロフェニル)-3-フェニル-1H-ピラゾール: フルオロ基の代わりにクロロ基を持つ類似の構造。
1-(4-フルオロ-2-ニトロフェニル)-3-メチル-1H-ピラゾール: フェニル基の代わりにメチル基を持つ類似の構造。
独自性
1-(4-フルオロ-2-ニトロフェニル)-3-フェニル-1H-ピラゾールは、フェニル環上のフルオロ基とニトロ基の組み合わせにより、独特の化学的および生物学的特性を付与することができます。
類似化合物との比較
Similar Compounds
1-(4-Chloro-2-nitrophenyl)-3-phenyl-1H-pyrazole: Similar structure with a chloro group instead of a fluoro group.
1-(4-Fluoro-2-nitrophenyl)-3-methyl-1H-pyrazole: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
1-(4-Fluoro-2-nitrophenyl)-3-phenyl-1H-pyrazole is unique due to the combination of the fluoro and nitro groups on the phenyl ring, which can impart distinct chemical and biological properties
特性
分子式 |
C15H10FN3O2 |
|---|---|
分子量 |
283.26 g/mol |
IUPAC名 |
1-(4-fluoro-2-nitrophenyl)-3-phenylpyrazole |
InChI |
InChI=1S/C15H10FN3O2/c16-12-6-7-14(15(10-12)19(20)21)18-9-8-13(17-18)11-4-2-1-3-5-11/h1-10H |
InChIキー |
MDKCFWQBLTYVJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C=C2)C3=C(C=C(C=C3)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-(2-Hydroxyethyl)-12-methyl-1,3,5,11-tetraazatricyclo[7.4.0.0,2,7]trideca-2(7),3,8,12-tetraene-6,10-dione](/img/structure/B11716171.png)
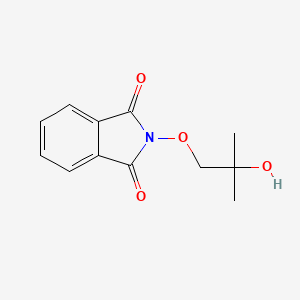
![{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11716187.png)
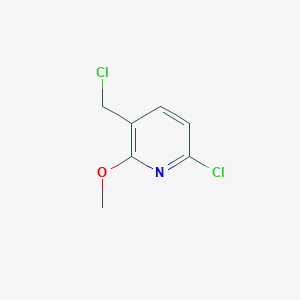
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]prop-2-enoic acid](/img/structure/B11716191.png)
![1-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11716199.png)

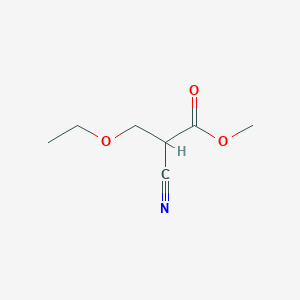

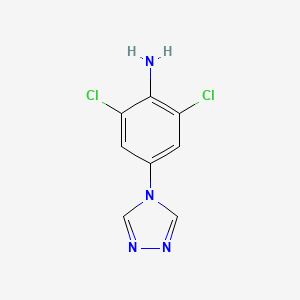
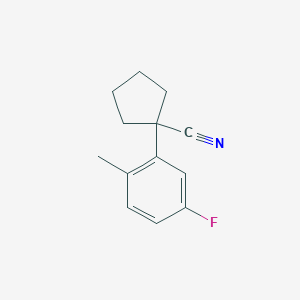

![Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B11716250.png)
